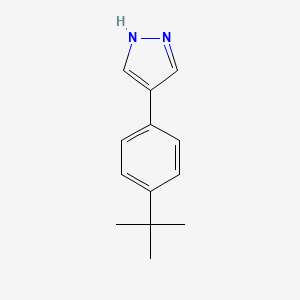

4-(4-(tert-Butyl)phenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-15-9-11/h4-9H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXQNDWOOBYKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Direct Arylation

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone for introducing aryl groups to pyrazole frameworks. In this method, a pyrazole triflate or halide intermediate reacts with 4-(tert-butyl)phenylboronic acid under optimized conditions. For example, 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (7) undergoes coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to yield 3-aryl-substituted pyrazoles. Adapting this approach, substituting the triflate at position 4 of the pyrazole with 4-(tert-butyl)phenylboronic acid would directly furnish the target compound.

Reaction conditions typically involve:

Table 1: Representative Suzuki-Miyaura Coupling Yields for Pyrazole Derivatives

Heck and Sonogashira Couplings

Cyclocondensation Strategies

Hydrazine and 1,3-Diketone Condensation

Classical pyrazole synthesis involves cyclocondensation of hydrazines with 1,3-diketones. For 4-(4-(tert-butyl)phenyl)-1H-pyrazole, a tailored 1,3-diketone bearing the tert-butylphenyl moiety is required. For example, reacting 4-(tert-butyl)phenyl-1,3-diketone with hydrazine hydrate in ethanol under reflux yields the pyrazole core. However, this method faces challenges in regioselectivity, often producing mixtures of 1H- and 3H-pyrazoles.

Knorr-Type Reactions

Modifying the Knorr pyrazole synthesis, which employs β-ketoesters and hydrazines, could provide an alternative route. Using ethyl 4-(tert-butyl)phenylacetoacetate and methylhydrazine in acetic acid may yield the desired product, though steric hindrance from the tert-butyl group may reduce reaction efficiency.

One-Pot Click Chemistry Approaches

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers rapid access to triazole-linked pyrazoles. While primarily used for triazole formation, this method’s high yields (90–97%) and short reaction times (~5 minutes) inspire adaptations for pyrazole synthesis. For instance, reacting tert-butyl 4-propioloylpiperazine-1-carboxylate (1) with azides generates triazolo-piperazine derivatives. By replacing the azide component with a tert-butylphenyl-bearing reagent, analogous strategies could yield the target compound.

Functional Group Transformations

Triflation and Subsequent Coupling

Triflate intermediates serve as versatile electrophiles for cross-coupling. As demonstrated in the synthesis of 3-triflyloxy-1H-pyrazole-4-carbaldehyde (7), treating 4-hydroxy-1-phenyl-1H-pyrazole with triflic anhydride (Tf₂O) and triethylamine (TEA) generates the triflate, which then undergoes Suzuki coupling. Applying this to 4-hydroxypyrazole derivatives with tert-butylphenyl groups would streamline the synthesis.

Deprotection and Final Functionalization

Protecting groups such as tert-butyl carbamate (Boc) are critical for NH-pyrazole stability during synthesis. For example, tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (4) is deprotected using trifluoroacetic acid (TFA) to reveal the free amine. Similar strategies could be employed to unmask the pyrazole NH after coupling steps.

Patent-Based Synthetic Routes

A patent (EP2111401B1) discloses the synthesis of tert-butyl-containing pyrazoles via multi-step sequences involving carbamoylation and fluorophenoxy linkages. While the specific compound differs, key steps include:

-

Acetylation : Introducing acetyl groups via Fries rearrangement conditions (AlCl₃, CS₂).

-

Triflation : Generating reactive intermediates for cross-coupling.

-

Coupling : Using palladium catalysts to install aryl groups.

Adapting these steps, 4-(tert-butyl)phenyl groups could be introduced at position 4 of the pyrazole via analogous coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole compounds.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a wide range of pharmacological activities:

- Anticancer Activity : Research indicates that 4-(4-(tert-Butyl)phenyl)-1H-pyrazole derivatives can inhibit key signaling pathways involved in tumor growth and angiogenesis. In particular, they have shown effectiveness against various cancer cell lines by targeting vascular endothelial growth factor receptor 2 (VEGFR2) and Bcr-Abl kinases, which are critical in the proliferation of certain cancers .

- Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects. The incorporation of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in reducing inflammation .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring or pyrazole core, altering electronic, steric, and solubility properties. Below is a comparative analysis of selected analogs:

Table 1: Structural and Physicochemical Properties of Pyrazole Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features | Yield/State | Reference |

|---|---|---|---|---|---|---|

| 4-(4-(tert-Butyl)phenyl)-1H-pyrazole | 4-(tert-Butyl)phenyl (4) | C₁₃H₁₆N₂ | 200.28 | Steric bulk, lipophilic | N/A | |

| 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazole | Biphenyl (4) | C₁₅H₁₂N₂ | 220.27 | Extended conjugation | Synthesized via Ru catalysis | |

| 1-(m-Tolyl)-1H-pyrazole | Methyl (meta-phenyl) | C₁₀H₁₀N₂ | 158.20 | Electron-donating group | Synthesized via Ru catalysis | |

| 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid (5), phenyl (3) | C₂₂H₂₃N₂O₂ | 361.43 | Hydrogen-bonding capability | Antitumor activity noted | |

| 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole | Nitro (4), benzyl (N1) | C₁₄H₁₇N₃O₂ | 259.30 | Strong electron-withdrawing nitro group | SMILES: CC(C)(C)c1ccc(Cn2cc(N+[O-])cn2)cc1 | |

| 4-tert-Butyl-1H-pyrazole | tert-Butyl (4) | C₇H₁₂N₂ | 124.18 | Simplified structure, no phenyl ring | Hydrochloride salt available |

Biological Activity

4-(4-(tert-Butyl)phenyl)-1H-pyrazole (commonly referred to as tert-butyl pyrazole) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. The introduction of various substituents on the pyrazole ring can significantly influence its biological efficacy. The tert-butyl group, in particular, enhances lipophilicity and may improve the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds containing pyrazole moieties have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives with a pyrazole structure can inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.2 | Apoptosis induction |

| HepG2 | 12.5 | Cell cycle arrest |

2. Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties. In vitro studies using LPS-induced RAW264.7 macrophage cells showed that tert-butyl pyrazole derivatives effectively inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Compounds derived from this structure exhibited IC50 values as low as 2.54 µM for PGE2 inhibition, indicating strong anti-inflammatory potential .

| Compound | PGE2 Inhibition IC50 (µM) | Cytokine Inhibition (%) |

|---|---|---|

| 8d | 3.47 | ≥60 |

| 9k | 2.54 | ≥60 |

3. Antifungal Activity

Recent findings suggest that pyrazole derivatives can act as antifungal agents by targeting specific enzymes involved in fungal metabolism, such as succinate dehydrogenase (SDH). A study identified several derivatives with promising antifungal activity against Sclerotinia sclerotiorum, demonstrating the ability to disrupt mitochondrial function and hyphal morphology .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activities related to cytokine signaling and cell survival.

- Molecular Docking Studies : Computational studies have shown that tert-butyl pyrazole can effectively dock into the active sites of target proteins, suggesting a mechanism for its observed bioactivities .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer efficacy of tert-butyl pyrazole derivatives on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Anti-inflammatory Response

In a controlled study involving RAW264.7 macrophages, compounds derived from tert-butyl pyrazole were tested for their ability to reduce NO production and cytokine release. The most potent compounds were further analyzed for their structural features using molecular docking techniques.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-(tert-butyl)phenyl)-1H-pyrazole derivatives, and how can reaction yields be improved?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for pyrazole-triazole hybrid synthesis. For example, THF/water solvent systems with copper sulfate (1.0 equiv) and sodium ascorbate (2.0 equiv) at 50°C for 16 hours yield 60–65% product after column chromatography . Key parameters include:

- Temperature : Reactions below 50°C result in incomplete conversion.

- Purification : Ethyl acetate/hexane (3:7) is effective for isolating derivatives.

- Table :

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Pyrazole A | CuSO₄ | 16 | 61 |

| Pyrazole B | CuI | 24 | 55 |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation. Single-crystal diffraction data (e.g., R factor < 0.05) resolve bond lengths and angles . Complementary techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl protons at δ 1.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ = 257.18 g/mol).

Q. What safety protocols are critical when handling reactive intermediates during pyrazole synthesis?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates like acyl chlorides .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas).

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) for professional disposal .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved for pyrazole derivatives?

- Methodological Answer : Discrepancies (e.g., tautomeric forms in NMR vs. solid-state structures) require:

- Variable-Temperature NMR : To detect dynamic equilibria (e.g., enol-keto tautomerism).

- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths to identify dominant conformers .

- Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, IR and X-ray data showed 98% agreement in functional group assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole-based enzyme inhibitors?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition with 4-nitrophenyl acetate substrate) .

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance binding affinity .

- Table :

| Derivative | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| Compound X | 12.3 | Carbonic Anhydrase II |

| Compound Y | 45.7 | COX-2 |

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer :

- DFT Modeling : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) .

- Molecular Docking : Use AutoDock Vina to simulate binding modes with protein targets (e.g., PDB ID: 1L2K for kinase inhibition).

Q. What experimental approaches address challenges in crystallizing pyrazole derivatives with bulky substituents?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to reduce polarity and induce slow crystallization .

- Additives : Add 5% tert-butyl alcohol to improve crystal lattice stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data from in vitro vs. cell-based assays for pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.